2-CHLORO-3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
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Overview
Description
2-Chloro-3-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with a suitable chromenone precursor under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Chloro-3-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 1-(1,3-benzodioxol-5-yl)-2-propanol
Uniqueness
2-Chloro-3-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the benzodioxole moiety
Properties
IUPAC Name |
2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O5/c22-15-7-20-19(26-10-27-20)5-11(15)9-25-18-8-17-14(6-16(18)23)12-3-1-2-4-13(12)21(24)28-17/h5-8H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMFOZZDYCHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC5=C(C=C4Cl)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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